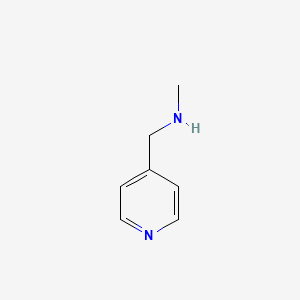

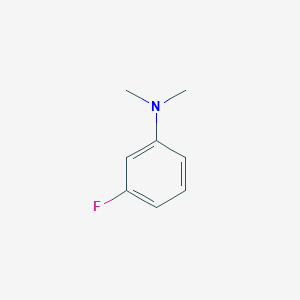

3-氟-N,N-二甲基苯胺

描述

3-Fluoro-N,N-dimethylaniline (3-F-DMAn) is an organic compound with a wide range of applications in both research and industry. It is a colorless liquid with a pungent odor and has been used as a flavoring agent, an insecticide, and a solvent. 3-F-DMAn is also used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and fragrances. In addition, 3-F-DMAn has been studied for its potential therapeutic applications, including its ability to modulate cellular signaling pathways and to act as an antioxidant.

科学研究应用

光物理性质和应用

荧光氨基酸:3-氟-N,N-二甲基苯胺已被研究用于开发荧光氨基酸的潜力。将这类化合物选择性地引入蛋白质中可以成为研究蛋白质结构、动态和相互作用的强大工具,正如在酵母中成功编码荧光氨基酸以研究蛋白质展开所示 (Summerer et al., 2006)。

电子光谱和激发态动力学:对3-氟-N,N-二甲基苯胺的研究集中在理解其电子跃迁和激发态动力学,特别是在荧光和电荷转移研究中的应用。例如,研究已经检查了这种化合物所表现出的光诱导分子内电荷转移和双重荧光 (Fujiwara et al., 2013)。

材料科学和化学合成

聚合物科学:在聚合物科学领域,3-氟-N,N-二甲基苯胺的衍生物已被用于合成聚酰胺和聚酰亚胺。这些聚合物表现出高玻璃化转变温度,表明它们在先进材料中的潜在用途 (Liaw et al., 2002)。

光稳定效应:已经研究了对3-氟-N,N-二甲基苯胺的某些取代基的光稳定效应,提供了有助于设计较少光毒性药物的见解,特别是氟化药物 (Protti et al., 2012)。

方酮化学:在方酮化学中,涉及3-氟-N,N-二甲基苯胺的混合物已被合成用于它们的静电印刷特性。这项研究对于改善某些组合物的光敏感性具有重要意义 (Law et al., 1988)。

安全和危害

作用机制

Target of Action

Similar compounds such as 3,4-dimethylaniline have been found to interact with enzymes like nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .

Mode of Action

Studies on related compounds suggest that these molecules undergo ultrafast h-atom loss upon absorption of an ultraviolet photon . The number and position of methyl substituents on both the aromatic ring and amine functional group can alter this behavior .

Biochemical Pathways

The related compound, 3,4-dimethylaniline, has been found to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , suggesting potential involvement in nucleotide metabolism.

Pharmacokinetics

The compound is known to be a small molecule with a molecular weight of 13917 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds have been found to cause changes at the molecular level, such as h-atom loss .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-N,N-dimethylaniline. For instance, the compound’s photofragment appearance times and excited state relaxation pathways can be influenced by the absorption of ultraviolet photons .

生化分析

Biochemical Properties

3-Fluoro-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with flavin-containing monooxygenase 3 (FMO3), an enzyme that catalyzes the N-oxygenation of primary, secondary, and tertiary amines . This interaction is crucial for the metabolism of various xenobiotics and drugs. The compound’s interaction with FMO3 involves the formation of an N-oxide, which is an essential step in the detoxification process .

Cellular Effects

The effects of 3-Fluoro-N,N-dimethylaniline on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the basicity of nitrogen-containing functional groups, which in turn impacts the reactivity of the nitrogen lone pair . This modulation can lead to changes in cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, 3-Fluoro-N,N-dimethylaniline exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with FMO3 involves the oxidation of the nitrogen atom, leading to the formation of an N-oxide . This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the oxidation process. Additionally, the compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-N,N-dimethylaniline can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to 3-Fluoro-N,N-dimethylaniline can lead to changes in cellular metabolism and gene expression . These changes are often dependent on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of 3-Fluoro-N,N-dimethylaniline in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm.

Metabolic Pathways

3-Fluoro-N,N-dimethylaniline is involved in several metabolic pathways, primarily mediated by FMO3 . The enzyme catalyzes the N-oxygenation of the compound, leading to the formation of an N-oxide. This metabolic transformation is crucial for the detoxification and elimination of the compound from the body. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 3-Fluoro-N,N-dimethylaniline is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to penetrate different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of 3-Fluoro-N,N-dimethylaniline is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts for its interactions .

属性

IUPAC Name |

3-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDGNMXIOGQCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343025 | |

| Record name | 3-Fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-43-9 | |

| Record name | 3-Fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。